molecular formula C10H11FN4O2S2 B1422250 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide CAS No. 1199215-80-9

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide

Cat. No. B1422250
CAS RN: 1199215-80-9
M. Wt: 302.4 g/mol
InChI Key: FYTCPTRMIRDIAO-UHFFFAOYSA-N
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Description

“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . A series of imines 5-amino-1,3,4-thiadiazol-2- [ (N-substituted benzyol)]sulphonamide derivatives were synthesized from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .


Chemical Reactions Analysis

The compounds were evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . Some of the synthesized compounds showed moderately potent cytotoxicity compared to indisulam .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated promising anti-proliferative effects against cancer cell lines such as LoVo and MCF-7 . It exhibits an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7, indicating its potential as a lead compound for further drug development .

Antimicrobial Agents

Research indicates that 1,3,4-thiadiazole derivatives can serve as potent antimicrobial agents. The structural framework of the compound allows it to be effective against various microbial strains, including E. coli, B. mycoides, and C. albicans . This suggests its use in developing new antimicrobial drugs.

Antifungal Applications

The compound has also been evaluated for its antifungal activities. It shows effectiveness against fungal pathogens like G. zeae, Botryosphaeria dothidea, and Phomopsis sp., which are responsible for various plant diseases . This opens up possibilities for its use in agricultural fungicides.

Antiviral Potential

In the search for new antiviral agents, thiadiazole derivatives have been considered. Although the specific compound’s anti-HIV activity may be limited compared to existing drugs, it serves as a basis for future modifications and development of non-nucleoside antiviral agents .

Mechanism of Action

Target of Action

The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process known as glutaminolysis . This process is essential for various cellular functions, including energy production and protein synthesis .

Mode of Action

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide acts as a GLS1 inhibitor . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition disrupts the process of glutaminolysis, leading to a decrease in the production of glutamate .

Biochemical Pathways

The inhibition of GLS1 affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in cellular energy production and protein synthesis . By inhibiting GLS1, N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide disrupts this pathway, leading to a decrease in the production of glutamate .

Result of Action

The inhibition of GLS1 by N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide leads to a decrease in the production of glutamate . This disruption in glutaminolysis can have various molecular and cellular effects, including a decrease in cellular energy production and protein synthesis . These effects could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glutaminolysis .

Future Directions

The compounds might be promising candidates for further evaluation . There is an urgent need to develop novel, more effective anticancer therapeutics . The search for such potential anticancer drugs has led to the discovery of synthetic small molecules with anti-carcinogenic activity and limited harmful side effects particularly with respect to the immune system .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTCPTRMIRDIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157447
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199215-80-9
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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